Spiro[2.2]pentane-1-carboxylic Acid Spiro[2.2]pentane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 17202-64-1
VCID: VC2015294
InChI: InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)
SMILES: C1CC12CC2C(=O)O
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

Spiro[2.2]pentane-1-carboxylic Acid

CAS No.: 17202-64-1

Cat. No.: VC2015294

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.2]pentane-1-carboxylic Acid - 17202-64-1

Specification

CAS No. 17202-64-1
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name spiro[2.2]pentane-2-carboxylic acid
Standard InChI InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)
Standard InChI Key WAHIIXTYAWFIFE-UHFFFAOYSA-N
SMILES C1CC12CC2C(=O)O
Canonical SMILES C1CC12CC2C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

Spiro[2.2]pentane-1-carboxylic acid possesses a distinctive molecular architecture characterized by two interconnected cyclopentane rings joined at a single carbon atom, creating the spiro connection. This structural arrangement is represented by the SMILES notation C1CC12CC2C(=O)O and the InChI notation InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) .

The spirocyclic core contributes to the compound's three-dimensional conformation, influencing its reactivity and potential interactions with biological systems. The carboxylic acid functional group (-COOH) attached to the spirocyclic system provides an active site for various chemical reactions and modifications.

Chemical Properties

The carboxylic acid functional group in spiro[2.2]pentane-1-carboxylic acid exhibits typical acidic properties. It can undergo deprotonation under basic conditions to form a carboxylate salt, and it can participate in esterification reactions, amide formation, and reduction to alcohols.

The spirocyclic core, consisting of strained cyclopropane rings, imparts unique reactivity patterns to the compound. The strained nature of the cyclopropane rings makes them susceptible to ring-opening reactions under specific conditions, which can be utilized in synthetic applications .

Physical Properties

Spiro[2.2]pentane-1-carboxylic acid exhibits physical properties that are influenced by its molecular structure and functional groups. Based on experimental and predicted data, the key physical properties are summarized in Table 1.

Table 1: Physical Properties of Spiro[2.2]pentane-1-carboxylic Acid

PropertyValueMethod/Source
Molecular Weight112.13 g/molCalculated
Boiling Point202.26°CEPI Suite prediction
Melting Point30.36°CEPI Suite prediction
Density1.2 g/cm³EPA T.E.S.T. prediction
Flash Point78.47°CEPA T.E.S.T. prediction
Water Solubility4,934.12 mg/LEPA T.E.S.T. prediction
Water Solubility (alt)24,062 mg/LEPI Suite prediction
LogP0.68Experimental/calculated
Hydrogen Bond Acceptors2Calculated
Hydrogen Bond Donors1Calculated
Rotatable Bonds1Calculated
Polar Surface Area37 ŲCalculated

These properties indicate that spiro[2.2]pentane-1-carboxylic acid is a relatively small, moderately water-soluble compound with limited lipophilicity (as indicated by its LogP value). The presence of hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could be relevant for its behavior in biological systems and chemical reactions.

Stereochemistry

Enantiomeric Forms

Spiro[2.2]pentane-1-carboxylic acid contains a stereogenic center that gives rise to two enantiomers: the (R)-configuration and the (S)-configuration . These enantiomers have identical physical properties but differ in their spatial arrangement of atoms, resulting in distinct optical activities and potentially different biological interactions.

The (R)-enantiomer (CAS: 249563-53-9) and the (S)-enantiomer (CAS: 249563-58-4) can be distinguished by their specific optical rotation and by advanced analytical techniques such as chiral chromatography .

Stereoisomeric Derivatives

In addition to simple enantiomers, more complex stereoisomeric derivatives of spiro[2.2]pentane-1-carboxylic acid have been reported in literature. For instance, research has focused on the development of conformationally constrained analogues of glutamic acid using the spiro[2.2]pentane scaffold, resulting in the synthesis of racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of spiro[2.2]pentane-1-carboxylic acid and related derivatives.

Stereoselective Synthesis

Applications in Research

Building Block in Organic Synthesis

Spiro[2.2]pentane-1-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of complex molecules containing spirocyclic motifs. The compound's unique three-dimensional structure and functional group allow for diverse transformations and the construction of novel molecular frameworks.

Medicinal Chemistry Applications

In medicinal chemistry, spiro[2.2]pentane-1-carboxylic acid has been utilized as a scaffold for the development of conformationally constrained analogues of biologically active compounds. A notable example is its application in the synthesis of glutamic acid analogues, as described in the work by Pellicciari et al. on 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids .

These conformationally constrained analogues are valuable tools for studying structure-activity relationships and for the development of compounds with improved selectivity for specific biological targets.

SupplierFormPurityPackage SizePrice Range (USD)Lead Time
Angene International Limited(R)-enantiomer95%100 mg3385 days
Angene International Limited(R)-enantiomer95%250 mg5405 days
Angene International Limited(R)-enantiomer95%1 g1,3455 days
Angene International Limited(R)-enantiomer95%5 g3,3795 days
Accela ChemBio Inc.(R)-enantiomer95%100 mg23610 days
Accela ChemBio Inc.(R)-enantiomer95%250 mg47210 days
Accela ChemBio Inc.(R)-enantiomer95%1 g94510 days
Accela ChemBio Inc.(R)-enantiomer95%5 g2,37510 days
A2B Chem(R)-enantiomer95%100 mg33412 days
A2B Chem(R)-enantiomer95%250 mg60412 days
A2B Chem(R)-enantiomer95%1 g1,20812 days

This pricing information indicates that spiro[2.2]pentane-1-carboxylic acid is a specialty chemical with relatively high cost, particularly for larger quantities and higher purities .

Current Research and Future Perspectives

Recent Research Developments

Recent research involving spiro[2.2]pentane-1-carboxylic acid has focused on its application as a structural motif in the design of novel bioactive compounds. The unique three-dimensional architecture of the spirocyclic system provides opportunities for exploring new chemical space in drug discovery and materials science.

Studies have also investigated the stereoselective synthesis of substituted spiropentanes, enabling the preparation of more complex derivatives with defined stereochemistry . These methodological advances expand the toolkit available for the incorporation of spirocyclic motifs in target molecules.

Future Research Directions

Potential future research directions involving spiro[2.2]pentane-1-carboxylic acid include:

  • Development of improved synthetic methods for the preparation of enantiomerically pure forms

  • Exploration of its potential biological activities and applications in medicinal chemistry

  • Investigation of its utility as a building block for the construction of novel materials with unique properties

  • Study of structure-activity relationships of its derivatives to optimize specific functional properties

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